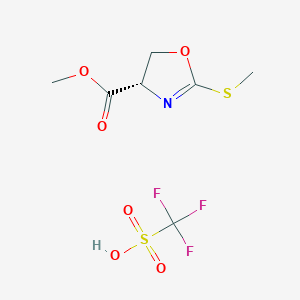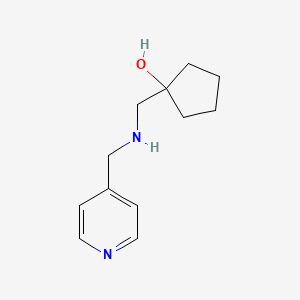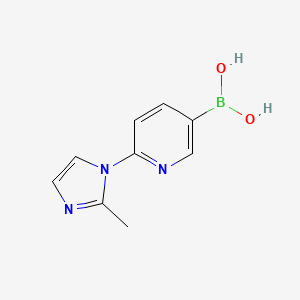![molecular formula C18H12B2O6 B13347072 1,2-Bis(benzo[d][1,3,2]dioxaborol-2-yloxy)benzene](/img/structure/B13347072.png)
1,2-Bis(benzo[d][1,3,2]dioxaborol-2-yloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(benzo[d][1,3,2]dioxaborol-2-yloxy)benzene is an organic compound with the molecular formula C18H12B2O6 and a molecular weight of 345.91 g/mol . This compound belongs to the class of organoboron compounds, which are known for their unique chemical properties and applications in various fields of science and industry .
Preparation Methods
The synthesis of 1,2-Bis(benzo[d][1,3,2]dioxaborol-2-yloxy)benzene typically involves the reaction of catechol with boronic acids under reflux conditions. For example, a mixture of catechol and 4-biphenyl boronic acid in toluene is heated under reflux using a Dean Stark apparatus for several hours. The product is then purified by recrystallization from toluene . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,2-Bis(benzo[d][1,3,2]dioxaborol-2-yloxy)benzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield boronic acids, while reduction may produce boron-containing alcohols .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex boron-containing molecules . In medicine, it is being explored for its potential use in boron neutron capture therapy (BNCT), a type of cancer treatment . In industry, it is used in the production of advanced materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 1,2-Bis(benzo[d][1,3,2]dioxaborol-2-yloxy)benzene involves its interaction with molecular targets and pathways in the body. The compound’s boron atoms can form stable complexes with various biomolecules, influencing their activity and function . For example, in BNCT, the compound accumulates in cancer cells and, upon exposure to neutron radiation, releases high-energy particles that selectively destroy the cancer cells .
Comparison with Similar Compounds
1,2-Bis(benzo[d][1,3,2]dioxaborol-2-yloxy)benzene is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include bis(catecholato)diboron and other boron-containing molecules . These compounds share some chemical properties but differ in their reactivity and applications. For instance, bis(catecholato)diboron is used primarily in organic synthesis, while this compound has broader applications in medicine and industry .
Properties
Molecular Formula |
C18H12B2O6 |
|---|---|
Molecular Weight |
345.9 g/mol |
IUPAC Name |
2-[2-(1,3,2-benzodioxaborol-2-yloxy)phenoxy]-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C18H12B2O6/c1-2-8-14-13(7-1)21-19(22-14)25-17-11-5-6-12-18(17)26-20-23-15-9-3-4-10-16(15)24-20/h1-12H |
InChI Key |
WKEXSQGNCGXAHZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC2=CC=CC=C2O1)OC3=CC=CC=C3OB4OC5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Bromo-3,3-dimethyl-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B13346991.png)

![6-Benzhydryl-3-(4-nitrophenyl)-1-oxa-6-azaspiro[3.3]heptane](/img/structure/B13347009.png)

![2-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13347034.png)








